molecular formula C12H9N3O B8607408 5-Phenylfuro[2,3-d]pyrimidin-4-amine

5-Phenylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B8607408
M. Wt: 211.22 g/mol
InChI Key: QZEZNWUIKTXXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antifolate, antitumor, anticancer, and antiviral properties . The structure of this compound consists of a furan ring fused to a pyrimidine ring, with an amino group at the 4-position and a phenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylfuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of ethyl 3-amino-5-phenylfuran-2-carboxylate with various reagents. One common method includes the reaction of ethyl 3-amino-5-phenylfuran-2-carboxylate with benzoyl isothiocyanate in the presence of dry acetone to yield an intermediate compound, which is then cyclized using sodium ethoxide to form 2,3-dihydro-6-phenyl-2-thioxofuro[3,2-d]pyrimidin-4(1H)-one . This intermediate can be further alkylated using benzyl chloride to obtain 2-(benzylthio)-6-phenylfuro[3,2-d]pyrimidin-4-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Phenylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Benzoyl Isothiocyanate: Used in the initial reaction with ethyl 3-amino-5-phenylfuran-2-carboxylate.

    Sodium Ethoxide: Used for cyclization to form the furo[3,2-d]pyrimidine ring.

    Benzyl Chloride: Used for alkylation of the intermediate compound.

Major Products

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

5-phenylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H9N3O/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15)

InChI Key

QZEZNWUIKTXXHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N

Origin of Product

United States

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